molecular formula C18H20N2O4S2 B2499644 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 919754-12-4

2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2499644
CAS No.: 919754-12-4
M. Wt: 392.49
InChI Key: PBCBUSVEWPQEQO-UHFFFAOYSA-N
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Description

This compound belongs to the class of tetrahydrobenzo[b]thiophene-3-carboxamides, characterized by a bicyclic thiophene core substituted with an acetamido group and a carboxamide moiety. The 4-(methylsulfonyl)phenyl group on the acetamido side chain distinguishes it from analogs, imparting unique electronic and steric properties.

Properties

IUPAC Name

2-[[2-(4-methylsulfonylphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-26(23,24)12-8-6-11(7-9-12)10-15(21)20-18-16(17(19)22)13-4-2-3-5-14(13)25-18/h6-9H,2-5,10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCBUSVEWPQEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of tetrahydrobenzo[b]thiophene, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory effects, antioxidant activity, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes:

  • A tetrahydrobenzo[b]thiophene core
  • A methylsulfonyl group
  • An acetamido moiety

1. Anti-inflammatory Properties

Tetrahydrobenzo[b]thiophene derivatives have shown significant anti-inflammatory activity. Specifically, the compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value indicating potent inhibition compared to COX-1 . This selectivity suggests its potential use in treating inflammatory diseases without the side effects typically associated with non-selective COX inhibitors.

2. Antioxidant Activity

Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit notable antioxidant properties. A study assessed the total antioxidant capacity (TAC) of various synthesized compounds, including this one, using the phosphomolybdenum method. The results demonstrated that the compound effectively inhibits lipid peroxidation and scavenges free radicals, comparable to ascorbic acid .

CompoundTAC ValueInhibition Rate (%)
This compoundHigh19-30%

3. Cytotoxicity and Cellular Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance, HepG2 cells treated with different concentrations exhibited dose-dependent cytotoxicity. The sulforhodamine B (SRB) assay confirmed that the compound can significantly reduce cell viability at higher concentrations .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • COX-2 Inhibition : By selectively inhibiting COX-2, it reduces prostaglandin synthesis, which plays a critical role in inflammation and pain signaling .
  • Antioxidant Mechanism : The compound's ability to scavenge free radicals is attributed to its structural features that allow for electron donation and stabilization of radical species .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Metabolic Disorders : One study demonstrated that related tetrahydrobenzo[b]thiophene derivatives ameliorated metabolic disorders in high-fat diet-fed mice. These findings suggest that similar compounds may influence metabolic pathways positively .
  • Cancer Research : Research into the cytotoxic effects on HepG2 cells indicates potential applications in cancer therapeutics, particularly in liver cancer treatment due to its selective toxicity against cancerous cells while sparing normal cells .

Scientific Research Applications

Analgesic Activity

Research has demonstrated that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit significant analgesic effects. For instance, a study evaluated the analgesic activity of new derivatives synthesized from 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid using the "hot plate" method in mice. The results indicated that these derivatives had a higher analgesic effect compared to the standard drug metamizole .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of tetrahydrobenzo[b]thiophene derivatives. A series of compounds were synthesized and tested against various bacterial strains such as E. coli, P. aeruginosa, Salmonella, and S. aureus. Notably, certain compounds demonstrated minimal inhibitory concentration (MIC) values as low as 0.54 μM against Salmonella and 1.11 μM against E. coli, indicating strong antibacterial properties .

Synthesis and Derivative Development

The synthesis of derivatives from 2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves various chemical transformations aimed at enhancing its biological activity. For example, modifications to the acetamide group or the introduction of additional functional groups can lead to improved pharmacological profiles.

Case Study: Synthesis Methods

A notable method involves the condensation of amino carboxyalkyl derivatives with salicylaldehyde to yield potential tridentate Schiff base complexes . This approach not only enhances the compound's solubility but also its interaction with biological targets.

Potential Therapeutic Targets

The compound's structure suggests multiple mechanisms of action:

  • Inhibition of Human Leukocyte Elastase (HLE) : Some derivatives have been identified as inhibitors of HLE, an enzyme linked to inflammatory processes and tissue remodeling . This inhibition may provide therapeutic benefits in conditions characterized by excessive inflammation.
  • Antimicrobial Mechanisms : The ability to inhibit bacterial growth suggests that these compounds may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Variations

The core tetrahydrobenzo[b]thiophene-3-carboxamide scaffold is conserved across analogs, but substituents on the acetamido group and peripheral rings vary significantly:

Compound Name Key Substituents Biological Target
Target Compound 4-(Methylsulfonyl)phenyl Not reported (hypothesized AChE/AMPA)
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) 4-Methoxyphenylpiperazine AChE
JAMI1001A 4-(Hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl AMPA receptors
EU1794-19 2-Imino-4-oxothiazolidin-5-yl NMDA receptors
2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIIb) 4-Benzylpiperazine AChE

Pharmacological Activity

AChE Inhibition
  • IIId : Displays 60% AChE inhibition at 2.6351 mM in Wistar rats, outperforming donepezil (40%) due to H-bond interactions with Phe288 .
  • IIIb : Exhibits 80% yield in synthesis but lower reported activity than IIId .
  • Target Compound : The methylsulfonyl group’s electron-withdrawing nature may enhance binding to AChE’s catalytic site, though experimental validation is needed.
Glutamate Receptor Modulation
  • JAMI1001A : Acts as a positive allosteric modulator of AMPA receptors via a trifluoromethylpyrazole group, enhancing receptor currents .
  • CX614 : A benzamide derivative with similar AMPA modulation but distinct pharmacokinetics .
Antibacterial Activity

Key Research Findings

Structure-Activity Relationships (SAR)

  • Piperazine/Piperidine Moieties : Substitution with 4-methoxyphenylpiperazine (IIId) enhances AChE inhibition compared to benzylpiperazine (IIIb) .
  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound may improve metabolic stability and target affinity compared to electron-donating groups (e.g., methoxy in IIId).
  • Amide Linkers: Critical for H-bond interactions; elongation or rigidification (e.g., EU1794-19’s thiazolidinone) alters receptor selectivity .

Mechanistic Insights

  • AChE Inhibition : The amide linker in IIId forms three H-bonds with Phe288, a mechanism likely shared by the target compound .
  • AMPA Modulation : JAMI1001A’s trifluoromethylpyrazole group stabilizes receptor desensitization, a feature absent in the methylsulfonyl analog .

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